[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid
Overview
Description
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is a boronic acid derivative that features an adamantane group and a benzyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Benzyloxy Group: The benzyloxy group is added via a nucleophilic substitution reaction.
Boronic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is often a benzoic acid derivative.
Reduction: The major product is a boronate ester.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a molecular probe to study enzyme interactions and cellular processes. Its boronic acid group can form reversible covalent bonds with diols, making it useful in glycoprotein and carbohydrate research .
Medicine
In medicine, the compound is explored for its potential as a drug delivery agent. The adamantane group enhances the compound’s stability and bioavailability, making it a promising candidate for targeted drug delivery systems .
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Mechanism of Action
The mechanism of action of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a molecular probe and in drug delivery systems. The compound targets specific molecular pathways, such as glycoprotein interactions, by binding to diol-containing molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the adamantane and benzyloxy groups, making it less stable and less versatile in applications.
4-(Benzyloxy)phenylboronic Acid: Similar but lacks the adamantane group, which reduces its stability and bioavailability.
3-(Adamantan-1-yl)phenylboronic Acid: Similar but lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness
The presence of both the adamantane and benzyloxy groups in [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid enhances its stability, reactivity, and versatility in various applications, making it unique compared to other boronic acid derivatives .
Properties
IUPAC Name |
[3-(1-adamantyl)-4-phenylmethoxyphenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BO3/c25-24(26)20-6-7-22(27-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19,25-26H,8-10,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLDLHAMOGSBRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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